2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Overview
Description
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrano[4,3-c]pyrazole core that is crucial for its biological interactions. The compound's unique structural characteristics contribute to its potential efficacy as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study published in Pharmaceutical Biology demonstrated that pyrazole derivatives could inhibit the growth of various bacterial strains by interfering with their metabolic pathways .
Anticancer Potential
The anticancer activity of pyrazole compounds has been well-documented. This compound may exhibit similar effects due to its structural analogies with known anticancer agents. A literature review indicated that pyrazoles can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines. Given the structural features of this compound, it is hypothesized that it may possess similar anti-inflammatory effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. For example:
- Enzyme Inhibition: It may inhibit enzymes related to inflammation or cancer progression.
- Receptor Modulation: The compound could modulate receptors associated with pain and inflammation.
Case Studies
Data Tables
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEXCSXOHCLGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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